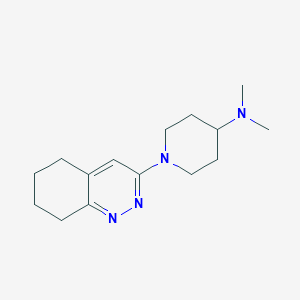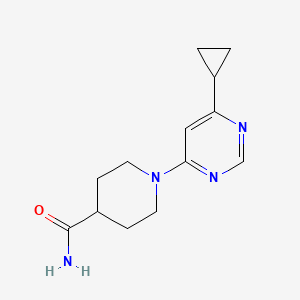
N,N-dimethyl-1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their biological activity and structural diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of 5,6,7,8-tetrahydrocinnoline with N,N-dimethylpiperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-5,6,7,8-tetrahydronaphthalene-1-amine: A structurally similar compound with different biological properties.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another related compound with distinct chemical and physical properties.
Uniqueness
N,N-dimethyl-1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine is unique due to its specific structural features and the presence of both piperidine and tetrahydrocinnoline moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C15H24N4 |
|---|---|
Molecular Weight |
260.38 g/mol |
IUPAC Name |
N,N-dimethyl-1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C15H24N4/c1-18(2)13-7-9-19(10-8-13)15-11-12-5-3-4-6-14(12)16-17-15/h11,13H,3-10H2,1-2H3 |
InChI Key |
CDOGFEFZOYWIHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NN=C3CCCCC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B12228006.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride](/img/structure/B12228013.png)

![4-Methoxy-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12228019.png)
![3-[3-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B12228021.png)
![2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B12228028.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B12228036.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12228039.png)


![N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B12228058.png)
![2-{5-[(2-Methyl-1,3-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-(trifluoromethyl)pyridine](/img/structure/B12228066.png)
![1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12228074.png)
![2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile](/img/structure/B12228079.png)
